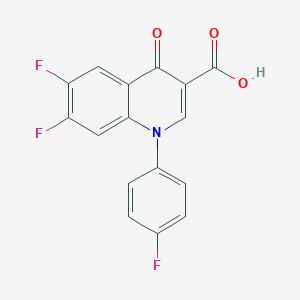

6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a fluoroquinolone derivative characterized by a fluorine-substituted quinoline core. The compound features difluoro groups at positions 6 and 7, a 4-fluorophenyl group at position 1, and a carboxylic acid moiety at position 2. These structural elements are critical for its biological activity, particularly in targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication . Its synthesis and evaluation are part of broader efforts to optimize quinolone antibiotics for enhanced potency and reduced resistance .

Properties

IUPAC Name |

6,7-difluoro-1-(4-fluorophenyl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F3NO3/c17-8-1-3-9(4-2-8)20-7-11(16(22)23)15(21)10-5-12(18)13(19)6-14(10)20/h1-7H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCWKPZDWFXAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440142 | |

| Record name | 6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103994-99-6 | |

| Record name | 6,7-Difluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103994-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 1-(4-fluorophenyl)-6,7-difluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid ethyl ester.

Cyclization: The cyclization step forms the quinoline ring structure, which is crucial for the biological activity of the compound.

Hydrolysis: The ester group is hydrolyzed to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch Reactors: For controlled reaction conditions and scalability.

Purification: Techniques such as crystallization and chromatography are used to purify the final product.

Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes several types of chemical reactions:

Oxidation: Can be oxidized to form quinolone derivatives.

Reduction: Reduction reactions can modify the quinoline ring.

Substitution: Halogen atoms can be substituted with other functional groups to create derivatives with varied biological activities.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

Oxidation Products: Include quinolone N-oxides.

Reduction Products: Include dihydroquinolines.

Substitution Products: Include various functionalized quinolones with enhanced or modified biological activities.

Scientific Research Applications

Antibacterial Activity

One of the most prominent applications of this compound is in the field of antibacterial agents . Research indicates that derivatives of quinoline compounds exhibit significant antibacterial properties against a range of pathogens. The presence of fluorine atoms enhances the lipophilicity and biological activity of these compounds, making them effective against resistant strains of bacteria.

Antiviral Properties

Recent studies have explored the potential antiviral activity of quinoline derivatives. The compound has shown promise in inhibiting viral replication mechanisms, which could be beneficial in treating viral infections. The structural modifications provided by the difluoro and phenyl groups are believed to contribute to its efficacy.

Anticancer Research

Emerging evidence suggests that quinoline derivatives can exhibit anticancer properties. The compound's ability to interfere with cellular signaling pathways involved in cancer progression makes it a candidate for further investigation in cancer therapeutics.

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry reported that a series of 6,7-difluoroquinoline derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the carboxylic acid group for maintaining antibacterial activity while optimizing other substituents for enhanced efficacy.

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| 6,7-Difluoroquinoline | Staphylococcus aureus | 8 |

| 6,7-Difluoroquinoline | Escherichia coli | 16 |

Case Study 2: Antiviral Screening

In a screening for antiviral agents, researchers found that certain derivatives of 6,7-difluoroquinoline inhibited viral replication in vitro. The study indicated that the compound could disrupt viral entry or replication processes, warranting further exploration into its mechanism of action.

Case Study 3: Anticancer Activity

A recent investigation into the anticancer properties of quinoline derivatives revealed that 6,7-difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibited selective cytotoxicity against various cancer cell lines. The results suggested that this compound could induce apoptosis through mitochondrial pathways.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the disruption of bacterial cell processes and ultimately cell death.

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related quinolones and intermediates. Key comparisons include:

Key Findings

Substituent Effects on Activity: Fluorine vs. Chlorine: The difluoro substitution at positions 6 and 7 in the target compound likely enhances DNA gyrase affinity compared to mono-fluoro/chloro analogs (e.g., 7-chloro-6-fluoro derivative) due to increased electronegativity and steric effects . Position 1 Substituents: The 4-fluorophenyl group distinguishes this compound from cyclopropyl-containing quinolones (e.g., sitafloxacin).

Resistance and Selectivity: Compounds lacking a piperazine ring (e.g., the target compound and marbofloxacin impurity) may exhibit reduced activity against certain gram-negative pathogens but could avoid common resistance mechanisms associated with piperazine-modified quinolones .

Applications in Drug Development :

- The 7-chloro-6-fluoro analog (CAS 98105-79-4) is utilized in crystallography to study drug-enzyme interactions, highlighting the role of halogen positioning in binding .

- Sitafloxacin isomers demonstrate the importance of stereochemistry in potency, suggesting that the target compound’s 4-fluorophenyl orientation could be optimized for activity .

Data Tables

Table 1: Physicochemical Comparison

| Property | Target Compound | Sitafloxacin RR Isomer | Ciprofloxacin Intermediate |

|---|---|---|---|

| Molecular Weight | 323.23 | 317.65 | 283.20 |

| LogP (Predicted) | ~2.1 | ~1.8 | ~1.5 |

| Water Solubility (mg/mL) | <0.1 | <0.1 | 0.15 |

| Melting Point (°C) | Not reported | Not reported | 263.9–264.5 (Marbofloxacin impurity) |

Biological Activity

6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a fluorinated quinoline derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. The incorporation of fluorine atoms in organic compounds often enhances their lipophilicity and metabolic stability, which can lead to improved biological activity.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 320.27 g/mol. The presence of difluorinated and fluorophenyl groups is significant in enhancing the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit broad-spectrum antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action typically involves interference with bacterial DNA synthesis or function.

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antibacterial | E. coli, S. aureus |

| Related quinolines | Antifungal | A. fumigatus |

The compound's activity against specific strains such as Escherichia coli and Staphylococcus aureus has been documented, suggesting its potential use in treating infections caused by these pathogens .

Anticancer Activity

The anticancer properties of fluorinated quinolines have been explored in various studies. For example, compounds similar to this compound have shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells.

In vitro studies demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle progression .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various quinoline derivatives including the target compound against clinical isolates of bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

- Cytotoxicity Against Cancer Cells : In another investigation, this compound was tested on MCF-7 and HepG2 cell lines using MTT assays. The compound exhibited an IC50 value of approximately 15 µM for MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics like cisplatin .

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features:

- Fluorine Substituents : The presence of fluorine atoms increases lipophilicity and metabolic stability while reducing oxidative metabolism.

- Quinoline Core : This core structure is known for its ability to chelate metal ions and interact with biomolecules such as DNA and proteins.

Q & A

Q. What are the conventional synthetic routes for preparing 6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and what are the critical intermediates?

The compound is synthesized via cyclocondensation of substituted anilines with diethyl ethoxymethylenemalonate, followed by thermal cyclization in high-boiling solvents like Dowtherm A (eutectic mixture of diphenyl/diphenyl oxide) at 250°C. Key intermediates include ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives, which are hydrolyzed to yield the carboxylic acid moiety. Fluorine substituents are introduced via halogenation or directed fluorination during intermediate steps .

Q. How does the substitution pattern of fluorine atoms influence the compound's antibacterial activity?

Fluorine at positions 6 and 7 enhances antibacterial potency by increasing lipophilicity and improving penetration into bacterial cells. The 4-fluorophenyl group at position 1 stabilizes the molecule’s planar conformation, facilitating binding to DNA gyrase and topoisomerase IV. Comparative studies show that 6,7-difluoro derivatives exhibit broader-spectrum activity than monosubstituted analogs .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

- NMR spectroscopy (1H, 13C, 19F) confirms substitution patterns and purity.

- IR spectroscopy verifies carbonyl (C=O) and carboxylic acid (COOH) functionalities.

- HPLC with UV detection ensures purity (>98%), while ESI-MS validates molecular weight .

Advanced Research Questions

Q. How can computational methods optimize the compound's interaction with bacterial targets?

Molecular docking studies using X-ray structures of DNA gyrase (e.g., PDB 1KZN) reveal that the 3-carboxylic acid group chelates Mg²⁺ in the enzyme’s active site. Fluorine atoms at positions 6 and 7 form hydrophobic interactions with residues like Ala-67 and Asp-73. Modifying the 4-fluorophenyl group to include electron-withdrawing substituents (e.g., -CF₃) may enhance binding affinity .

Q. What strategies address contradictions in structure-activity relationship (SAR) data for fluoroquinolone derivatives?

Discrepancies in SAR often arise from differences in bacterial strain susceptibility or assay conditions. For example:

- Gram-positive vs. Gram-negative activity : 7-piperazinyl derivatives (e.g., 7-(3-aminopyrrolidin-1-yl)) improve Gram-positive coverage by enhancing membrane permeability .

- Resistance mitigation : Introducing bulky substituents at position 8 (e.g., -Cl) reduces efflux pump recognition in resistant strains .

Q. How does crystallographic data inform the design of stable polymorphs?

Single-crystal X-ray diffraction (using SHELX software) reveals that the carboxyl group forms a dihedral angle of ~6.8° with the quinoline ring, stabilizing intermolecular hydrogen bonds. Polymorphs with tighter packing (e.g., orthorhombic vs. monoclinic) exhibit higher thermal stability and solubility .

Q. What methodologies resolve stereochemical challenges in synthesizing chiral analogs?

- Chiral HPLC separates enantiomers using cellulose-based columns (e.g., Chiralpak IC).

- Asymmetric synthesis : Cyclopropane rings at position 1 are synthesized via Sharpless epoxidation or enzymatic resolution to achieve (1R,2S)- or (1S,2R)-configurations, which impact antibacterial selectivity .

Methodological Tables

Q. Table 1: Antibacterial Activity of Key Derivatives

| Substituents | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |

|---|---|---|---|

| 6,7-F, 1-(4-F-phenyl) | 0.25 | 0.5 | |

| 6-F, 7-(3-aminopyrrolidin-1-yl) | 0.12 | 1.0 | |

| 8-Cl, 6,7-F, 1-cyclopropyl | 0.06 | 0.25 |

Q. Table 2: Crystallographic Data for Polymorphs

| Polymorph | Space Group | Unit Cell Parameters (Å) | Stability (°C) | Reference |

|---|---|---|---|---|

| Form I | Orthorhombic | a=10.2, b=12.4, c=14.7 | >200 | |

| Form II | Monoclinic | a=9.8, b=11.2, c=15.3 | 180 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.